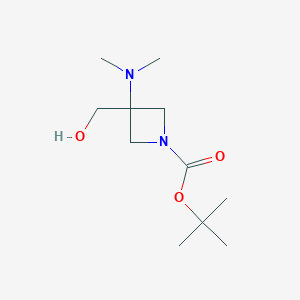![molecular formula C7H7BrN4O B13014416 (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a heterocyclic compound that contains a pyrrolo[2,1-f][1,2,4]triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives followed by amination and hydroxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile at controlled temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- (2R,3R,4R,5R)-2-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)oxolane
Uniqueness
(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups on the pyrrolo[2,1-f][1,2,4]triazine core.
Propriétés
Formule moléculaire |
C7H7BrN4O |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
(4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol |
InChI |
InChI=1S/C7H7BrN4O/c8-6-4(2-13)1-5-7(9)10-3-11-12(5)6/h1,3,13H,2H2,(H2,9,10,11) |
Clé InChI |
UGJUWEUTGDVUDV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=NN2C(=C1CO)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)



![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)
![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)
